Magnesium chloride--water (1/2/12)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

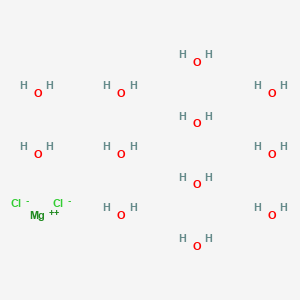

Magnesium chloride–water (1/2/12) is a hydrated form of magnesium chloride, represented by the chemical formula MgCl₂·12H₂O. This compound is a white or colorless crystalline solid that is highly soluble in water. Magnesium chloride is commonly found in seawater and brine and is known for its hygroscopic properties, meaning it can absorb moisture from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium chloride can be synthesized through several methods. One common laboratory method involves the reaction of magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrially, magnesium chloride is primarily extracted from brine or seawater. The process involves the evaporation of seawater to obtain magnesium chloride. Another method is the extraction from the mineral bischofite, which is done through solution mining .

Chemical Reactions Analysis

Types of Reactions: Magnesium chloride undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Magnesium chloride can participate in redox reactions, such as the reduction of magnesium ions to magnesium metal.

Substitution Reactions: It can react with other halides to form different magnesium halides.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.

Water: Magnesium chloride is highly soluble in water, and its dissolution is an exothermic process.

Major Products Formed:

Magnesium Hydroxide: Formed when magnesium chloride reacts with water. [ \text{MgCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2 + 2\text{HCl} ]

Scientific Research Applications

Magnesium chloride has a wide range of applications in scientific research:

Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.

Medicine: Utilized as a source of magnesium ions, which are essential for various cellular activities.

Industry: Applied in de-icing roads, dust control, and soil stabilization.

Mechanism of Action

Magnesium chloride exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various biochemical processes, including enzyme activation, muscle contraction, and nerve function. The compound acts as an osmotic agent, drawing water into the intestines when used as a laxative .

Comparison with Similar Compounds

Magnesium Sulfate (MgSO₄):

Magnesium Hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.

Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.

Uniqueness: Magnesium chloride is unique due to its high solubility in water and its ability to form multiple hydrates. This property makes it particularly useful in applications requiring rapid dissolution and moisture absorption .

Properties

CAS No. |

61092-78-2 |

|---|---|

Molecular Formula |

Cl2H24MgO12 |

Molecular Weight |

311.39 g/mol |

IUPAC Name |

magnesium;dichloride;dodecahydrate |

InChI |

InChI=1S/2ClH.Mg.12H2O/h2*1H;;12*1H2/q;;+2;;;;;;;;;;;;/p-2 |

InChI Key |

ROBLTRZOPSBUTJ-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)

![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)